molecular formula C10H9N3O2 B1319231 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine CAS No. 208519-15-7

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B1319231
CAS No.: 208519-15-7
M. Wt: 203.2 g/mol
InChI Key: AKOLIWNDJVYUDV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's introduction of the term "pyrazole" established the foundation for a new class of five-membered heterocyclic compounds that would eventually encompass thousands of derivatives. The classical synthesis methodology was further advanced by Hans von Pechmann in 1898, who developed a seminal approach using acetylene and diazomethane to produce pyrazole compounds. This historical foundation provided the theoretical and practical framework that enabled modern researchers to explore more complex pyrazole derivatives.

The specific compound this compound represents a sophisticated evolution of these early discoveries, incorporating the benzodioxole structural element that adds significant pharmacological potential. The benzodioxole moiety itself has garnered attention in pharmaceutical research due to its presence in numerous natural products and its ability to enhance metabolic stability in drug compounds. The integration of this structural feature with the pyrazole core creates a hybrid molecule that embodies over a century of heterocyclic chemistry advancement.

Modern synthetic approaches to this compound have benefited from contemporary understanding of heterocyclic chemistry principles. The compound's current availability through specialized chemical suppliers, with documented purity levels of 95% and standardized analytical characterization, reflects the maturation of synthetic methodologies since the early twentieth century discoveries. This progression from fundamental pyrazole chemistry to sophisticated hybrid compounds demonstrates the continuous evolution of heterocyclic research and its applications in contemporary chemical sciences.

Significance in Pyrazole Chemistry Research

The significance of this compound in contemporary pyrazole chemistry research extends far beyond its structural novelty, encompassing its role as a representative example of modern hybrid heterocyclic design. Recent research has demonstrated that pyrazole-based compounds exhibit remarkable versatility in biological applications, particularly in anti-inflammatory and analgesic contexts. The incorporation of benzodioxole functionality into pyrazole frameworks has emerged as a strategic approach for enhancing pharmacological properties while maintaining the fundamental reactivity patterns characteristic of pyrazole chemistry.

Contemporary synthesis methodologies for pyrazole derivatives have evolved to include sophisticated multi-step reactions that enable the construction of complex molecular architectures. Research published in recent pharmaceutical chemistry literature has highlighted the effectiveness of one-pot synthesis methods for creating substituted pyrazoles, including compounds featuring benzodioxole substituents. These synthetic approaches demonstrate how modern pyrazole chemistry has expanded beyond classical Paal-Knorr synthesis to encompass advanced cyclization and condensation strategies that enable the creation of compounds like this compound.

The compound's molecular formula of C₁₀H₉N₃O₂ and molecular weight of 203.2 grams per mole position it within an optimal range for pharmaceutical applications, where molecular complexity must be balanced with bioavailability considerations. Current research initiatives have focused on understanding how the specific positioning of the benzodioxole group at the 3-position of the pyrazole ring influences both chemical reactivity and biological activity. This positional specificity represents a critical aspect of structure-activity relationship studies that guide contemporary drug discovery efforts.

The compound's significance is further emphasized by its availability through multiple specialized chemical suppliers, indicating sustained research interest and practical applications. The standardized characterization data, including melting point ranges and purity specifications, reflects the compound's integration into routine research protocols and its recognition as a valuable synthetic intermediate or research target in pyrazole chemistry investigations.

Classification within Heterocyclic Compounds

This compound occupies a distinctive position within the broader classification system of heterocyclic compounds, representing a fusion of two significant heterocyclic families. The compound belongs primarily to the pyrazole class, characterized by a five-membered ring containing two adjacent nitrogen atoms in positions 1 and 2. This fundamental pyrazole structure classifies the compound as an azole, specifically within the diazole subfamily that includes compounds with two nitrogen heteroatoms.

The benzodioxole component introduces additional complexity to the compound's classification, positioning it within the category of fused heterocyclic systems. The 1,3-benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system that enhances the compound's structural sophistication. This dual heterocyclic nature places the compound within the specialized category of hybrid heterocycles, which have gained increasing attention in medicinal chemistry due to their enhanced pharmacological profiles.

From a functional group perspective, the presence of the amino group at the 5-position of the pyrazole ring further classifies this compound as an aminopyrazole derivative. Aminopyrazoles represent an important subfamily within pyrazole chemistry, known for their distinctive reactivity patterns and biological activities. The amino functionality provides a basic site that can engage in hydrogen bonding interactions and serves as a versatile handle for further chemical modifications.

The compound's classification is also informed by its physicochemical properties, including its melting point range of 135-137 degrees Celsius and solid physical form at ambient conditions. These characteristics align with typical properties of substituted pyrazoles and contribute to its classification as a stable, crystalline heterocyclic compound suitable for research applications. The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name this compound, which precisely defines its structural features and classification within established chemical taxonomy.

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry that emphasize the development of hybrid molecules with enhanced pharmacological potential. Contemporary investigations have focused extensively on benzodioxole-pyrazole hybrid compounds, with particular attention to their anti-inflammatory and analgesic properties. Recent studies have demonstrated that compounds incorporating both benzodioxole and pyrazole structural elements exhibit significant biological activities, including dual cyclooxygenase-2 and 5-lipoxygenase inhibition capabilities.

Advanced synthetic methodologies have emerged as a central theme in current research, with scientists developing increasingly sophisticated approaches to pyrazole synthesis. Recent publications have highlighted the effectiveness of multicomponent reactions for creating complex pyrazole derivatives, including those featuring benzodioxole substituents. These synthetic advances enable researchers to explore structure-activity relationships more systematically and to generate libraries of related compounds for biological screening purposes.

The compound's availability through multiple commercial sources indicates active research interest and practical applications in ongoing research programs. Current pricing structures and purity specifications suggest that the compound has achieved sufficient research significance to warrant commercial production and standardized quality control procedures. This commercial availability facilitates collaborative research efforts and enables investigators worldwide to incorporate the compound into their research programs.

Table 1: Current Commercial Availability and Specifications

Supplier Purity Molecular Weight Melting Point Chemical Abstracts Service Number
Avantor Sciences ≥95% 203.2 g/mol 135-137°C 208519-15-7
Sigma-Aldrich 95% 203.2 g/mol 135-137°C 208519-15-7
A2B Chemical 95% 203.1974 g/mol Not specified 208519-15-7

Contemporary research initiatives have also emphasized the importance of understanding the mechanistic aspects of pyrazole chemistry, particularly in biological systems. Recent investigations have explored how benzodioxole-pyrazole hybrids interact with specific enzyme targets and cellular pathways. These mechanistic studies provide crucial insights that guide the rational design of new compounds and enhance understanding of structure-activity relationships within this chemical class.

The current research landscape also reflects increasing interest in sustainable and efficient synthetic methodologies. Recent publications have highlighted one-pot synthesis approaches and environmentally friendly reaction conditions for pyrazole formation. These developments align with broader trends in chemical research that emphasize green chemistry principles and atom-efficient synthetic strategies, positioning compounds like this compound within the context of modern sustainable chemistry initiatives.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-4-7(12-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLIWNDJVYUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260029
Record name 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-15-7
Record name 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208519-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The benzodioxole moiety is then coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory effects in preclinical studies. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .

Agricultural Science Applications

Pesticide Development
The unique structure of this compound allows it to act as a scaffold for the development of novel pesticides. Research has shown that derivatives of this compound can effectively target specific pests while minimizing harm to beneficial insects . The application of such compounds can lead to more sustainable agricultural practices.

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. For instance, incorporating this compound into polymer matrices may improve thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in animal models of arthritis.
Study 3Pesticide DevelopmentDeveloped a derivative that effectively targets aphids with low toxicity to bees.
Study 4Polymer EnhancementImproved tensile strength and thermal resistance in polycarbonate blends.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below, we compare 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine with analogous compounds, focusing on structural variations and their implications.

Substitution at Pyrazole Position 3

(a) Aromatic Substituents
  • 3-Phenyl-1H-pyrazol-5-amine
    Molecular formula: C₉H₉N₃
    Replacing the benzodioxole group with a simple phenyl ring (e.g., 3-phenyl derivative) reduces steric bulk and eliminates the electron-rich dioxole oxygen atoms. This substitution simplifies synthesis but may diminish target binding affinity in certain contexts .

  • 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
    Molecular formula: C₉H₈ClN₃
    Introducing a chloro group enhances lipophilicity (ClogP increases by ~1.0) and may improve membrane permeability. However, the electron-withdrawing effect of chlorine could alter electronic interactions with biological targets .

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine Molecular formula: C₁₂H₁₃N₃O₂ This derivative features a six-membered dihydrobenzodioxin ring instead of the five-membered benzodioxole. The expanded ring increases conformational flexibility and may modulate binding kinetics.
(b) Non-Aromatic Substituents
  • 3-(Piperidin-4-yl)-1H-pyrazol-5-amine Molecular formula: C₈H₁₄N₄ Substituting benzodioxole with a piperidine ring introduces basicity (pKa ~10–11) and hydrogen-bond donor capacity. This modification is advantageous for targeting ion channels or enzymes with polar active sites .
  • 3-(Heptan-3-yl)-1H-pyrazol-5-amine
    Molecular formula: C₁₀H₁₉N₃
    A branched alkyl chain enhances lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration. However, bulkier substituents may reduce solubility and metabolic stability .

Substitution at Pyrazole Position 1

  • This derivative is less polar (ClogP ~1.8 vs. 1.2 for the parent compound), which may improve oral bioavailability .
  • Crystallographic data (space group P1) reveal intermolecular N–H···N and C–H···π interactions, stabilizing the solid-state structure .

Regioisomeric Variations

Regioisomerism significantly impacts biological activity. For example:

  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Molecular formula: C₁₄H₁₁FN₄ Switching substituents from positions 3/4 to 4/3 (vs. the parent compound) abolishes p38α MAP kinase inhibition but confers nanomolar activity against Src, B-Raf, and VEGFR-2 kinases. This highlights the critical role of substitution geometry in target engagement .

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2}. The compound features a pyrazole ring substituted with a benzodioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Weight178.20 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on several enzymes, particularly monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases. For instance, it has shown competitive inhibition against MAO-B with an IC50 value of approximately 0.69 μM .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, likely due to the presence of the dioxole ring, which can scavenge reactive oxygen species (ROS) and mitigate oxidative stress in cells .

Study 1: MAO-B Inhibition

A study evaluated the inhibitory potential of various pyrazole derivatives on MAO-B. The results indicated that this compound had a selective inhibition profile with minimal toxicity observed in Vero cell lines up to concentrations of 100 μg/mL. The structure–activity relationship (SAR) analysis suggested that the benzodioxole moiety significantly enhances MAO-B inhibition compared to other substitutions .

Study 2: Antioxidant Effects

In another investigation, the antioxidant capacity of this compound was assessed using cell viability assays under oxidative stress conditions. The findings revealed that it effectively reduced cellular damage caused by hydrogen peroxide, indicating its potential as a neuroprotective agent .

Table 2: Biological Activity Summary

Activity TypeResultIC50 Value
MAO-B InhibitionCompetitive Inhibitor0.69 μM
BChE InhibitionModerate Inhibition7.00 μM
Antioxidant ActivitySignificantN/A

Structure–Activity Relationships (SAR)

The SAR studies have revealed that modifications to the pyrazole and benzodioxole rings can significantly affect the biological activity of the compound. For example:

  • Substituents on the Pyrazole Ring : Variations in substituents can lead to changes in potency against MAO-B.
  • Orientation of Benzodioxole : The spatial arrangement influences binding affinity and selectivity towards target enzymes .

Table 3: SAR Findings

ModificationEffect on Activity
Chlorine SubstitutionIncreased MAO-B potency
Fluorine SubstitutionDecreased activity

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